molecular formula C12H17NOS B8632219 7-(4-Methoxyphenyl)-1,4-thiazepane

7-(4-Methoxyphenyl)-1,4-thiazepane

Cat. No. B8632219
M. Wt: 223.34 g/mol
InChI Key: UBHBSZQMYZYOFC-UHFFFAOYSA-N
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Patent
US05206233

Procedure details

Lithium aluminum hydride (190 mL of a 1M ethereal solution) is cooled to 0° C. and treated with aluminum chloride (8.44 g, 63.2 mmol) in 15 mL of diethyl ether. The resulting clear solution is stirred at 0° C. for 20 minutes and then a slurry of tetrahydro-7-(4-methoxyphenyl)-1,4-thiazepin 5-one (15.0 g, 63.2 mmol) in 150 mL of tetrahydrofuran is added. The reaction is then allowed to warm to room temperature for 12 hours and is treated with 14.4 mL of water, 7.2 mL of a 10% aqueous sodium hydroxide solution and 36 mL of water. The mixture is stirred for 3 hours and filtered. The filtrate is concentrated to obtain 8.14 g of a clear oil. The oil is converted to the hydrochloride salt; mp 209°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethereal solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
solvent
Reaction Step Four
Name
Quantity
14.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]2[S:25][CH2:24][CH2:23][NH:22][C:21](=O)[CH2:20]2)=[CH:15][CH:14]=1.[OH-].[Na+]>C(OCC)C.O1CCCC1.O>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]2[S:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[CH:17][CH:18]=1 |f:0.1.2.3.4.5,6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ethereal solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.44 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CC(NCCS1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
O
Name
Quantity
14.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting clear solution is stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCNCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 8.14 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.